An In-depth Technical Guide to 1-Boc-5-phenylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Boc-5-phenylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Boc-5-phenylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a phenyl group onto the piperidine scaffold, this molecule offers a unique structural motif for exploring new chemical space in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, and explores its potential applications, grounding all claims in established chemical principles and relevant literature.
Introduction: A Scaffold of Therapeutic Potential
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The introduction of a phenyl substituent, as seen in many phenylpiperidine-based drugs, can significantly influence receptor binding and overall pharmacological activity.[2] 1-Boc-5-phenylpiperidine-3-carboxylic acid combines the N-Boc protected piperidine core, which allows for controlled synthetic manipulations, with a strategically placed phenyl group and a carboxylic acid handle for further derivatization.[3] This trifunctional architecture makes it a highly valuable intermediate for the synthesis of complex molecules targeting a range of biological pathways.
Physicochemical and Spectroscopic Properties
Data Summary Table
| Property | Predicted/Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₁₇H₂₃NO₄ | Derived from its chemical structure. |
| Molecular Weight | 305.37 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for Boc-protected amino acids.[4] |
| Melting Point | 160-180 °C | The related (S)-1-Boc-piperidine-3-carboxylic acid has a melting point of 165-169 °C. The presence of the phenyl group is expected to slightly increase the melting point due to increased molecular weight and potential for pi-stacking interactions.[4] |
| Solubility | Soluble in methanol, chloroform, and dichloromethane. Limited solubility in water. | The Boc group and phenyl ring impart significant organic character, while the carboxylic acid provides some polarity. |
| pKa | ~4-5 | Typical for a carboxylic acid. |
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the phenyl group (multiplets in the 7.2-7.4 ppm region), and the piperidine ring protons (a series of multiplets between 1.5 and 4.0 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet downfield, typically above 10 ppm.[5]
-
¹³C NMR: The carbon spectrum will feature a signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the phenyl ring carbons (between 125-145 ppm). The piperidine ring carbons will appear in the aliphatic region (generally 25-60 ppm).[5]
The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the Boc protecting group.
-
O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[6][7]
-
C=O Stretch: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O will appear as a strong, sharp peak around 1700-1725 cm⁻¹, while the urethane C=O of the Boc group will be present at approximately 1680-1700 cm⁻¹.[3][6]
-
C-O Stretch: A C-O stretching vibration for the carboxylic acid is expected between 1210-1320 cm⁻¹.[6]
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be readily observed as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.[8]
Synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic acid
Experimental Protocol
Step 1: Synthesis of Diethyl 2-phenyl-4-oxopimelate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous ethanol, add diethyl acetonedicarboxylate.
-
Cool the mixture to 0°C and add benzaldehyde.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reductive Amination and Cyclization to form Ethyl 5-phenylpiperidine-3-carboxylate
-
Dissolve the product from Step 1 in methanol and add ammonium acetate.
-
Add sodium cyanoborohydride portion-wise at 0°C.
-
Stir the reaction at room temperature for 48 hours.
-
Acidify the reaction mixture with concentrated HCl and then basify with sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give the cyclized piperidine derivative.
Step 3: Boc Protection of the Piperidine Nitrogen
-
Dissolve the ethyl 5-phenylpiperidine-3-carboxylate in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or diisopropylethylamine.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield ethyl 1-Boc-5-phenylpiperidine-3-carboxylate.
Step 4: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the Boc-protected ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to yield 1-Boc-5-phenylpiperidine-3-carboxylic acid.
Synthetic Workflow Diagram
Caption: Derivatization possibilities of the core scaffold.
Safety and Handling
As with all laboratory chemicals, 1-Boc-5-phenylpiperidine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Boc-5-phenylpiperidine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperidine, a phenyl group, and a carboxylic acid offers a wealth of opportunities for synthetic diversification. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling researchers to access this important scaffold for the development of novel therapeutic agents.
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